4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a derivative of galactose, which is a type of sugar molecule. It is characterized by the presence of a 4-methoxyphenyl group and an allyl group attached to the galactose structure. This compound is of interest in the field of organic chemistry and biochemistry due to its potential applications in the synthesis of complex oligosaccharides and the study of biological processes.
Synthesis Analysis
The synthesis of related galactopyranoside derivatives has been reported in several studies. For instance, the preparation of diastereomeric 3,4-O-pyruvate acetal-containing D-galactopyranose derivatives has been achieved by treating phenyl 1-thio- and allyl 2,6-di-O-benzoyl-D-galactopyranosides with methyl pyruvate and BF3·Et2O . Additionally, the synthesis of various sulfoforms of the disaccharide beta-D-Galp-(1-->3)-D-Galp as their 4-methoxyphenyl beta-D-glycosides has been described, which demonstrates the versatility of the 4-methoxyphenyl group in glycoside synthesis . These methods could potentially be adapted for the synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as X-ray crystallography. For example, the structure of methyl 3,4-O-[1-(R)-(methoxycarbonyl)ethylidene]-beta-D-galactopyranoside, a compound related to 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, was confirmed using this method . This suggests that similar structural analysis techniques could be employed to determine the precise molecular configuration of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.
Chemical Reactions Analysis
The reactivity of galactopyranoside derivatives can be complex, as demonstrated by the synthesis of spacer-arm glycosides for branched oligosaccharide synthesis . These reactions often involve multiple steps, including Wittig condensations and hydrogenations, which could be relevant for the chemical reactions involving 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.
Physical and Chemical Properties Analysis
The physical and chemical properties of galactopyranoside derivatives are influenced by their functional groups. For example, the introduction of sulfonate groups can significantly alter the solubility and reactivity of the glycosides . The presence of the 4-methoxyphenyl and allyl groups in 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside would likely impact its solubility, stability, and reactivity, which are important considerations for its use in chemical synthesis and biological studies.
Scientific Research Applications
Synthesis and Chemical Properties
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is involved in various synthesis processes and chemical properties studies:
- It is used in the synthesis of 1-thio-beta-lactoside clusters. These clusters are significant for exploring anti-metastatic activity (Meng et al., 2002).
- Its derivatives, specifically 4-methoxyphenyl glycosides, are synthesized for constructing complex arabinogalactans with beta-(1→6)-linked galactopyranose backbones and alpha-linked arabinofuranose side chains. These compounds are crucial in the field of bioorganic and medicinal chemistry (Li & Kong, 2005).
- It has been used to study unusual α-glycosylation with galactosyl donors. This research is important for understanding the mechanisms of glycosylation (Chen & Kong, 2003).
Biochemical Applications
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside also plays a role in biochemical applications:
- It is used in the preparation of various sulfoforms of disaccharides, which are partial structures of the linkage region of proteoglycans. These compounds are valuable for studying the biosynthesis and sorting of proteoglycans (Jacquinet, 2004).
- The compound is a component in the synthesis of the pentasaccharide repeating unit of Escherichia coli O128 antigen, playing a crucial role in microbiological research (Lv et al., 2010).
- It has been utilized in the synthesis of synthetic mucin fragments, which are potential compounds for sulfotransferases. This research has implications in the field of enzymology and molecular biology (Jain et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVGRALJDFCOJ-DGADGQDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573867 |
Source
|
Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside | |
CAS RN |
144985-19-3 |
Source
|
Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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